1,2-Diazaspiro[4.5]decan-3-one is a heterocyclic compound characterized by its unique spirocyclic structure that incorporates two nitrogen atoms within a ten-membered ring system. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways.
The compound's chemical identity is confirmed by its CAS number, 56700-30-2, and it has been referenced in various scientific literature and databases, including BenchChem and other chemical suppliers.
The synthesis of 1,2-Diazaspiro[4.5]decan-3-one typically involves multi-step organic reactions. A common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid under reflux conditions in toluene.
The molecular structure of 1,2-Diazaspiro[4.5]decan-3-one can be represented by the following molecular formula:
The compound features a spiro junction between two nitrogen-containing rings, which contributes to its unique chemical reactivity and biological activity.
The InChI code for this compound provides a standardized representation of its molecular structure, facilitating its identification in chemical databases.
1,2-Diazaspiro[4.5]decan-3-one participates in several significant chemical reactions:
These reactions often require specific conditions such as solvent choice (e.g., acetonitrile), temperature control, and the presence of catalysts (e.g., palladium for hydrogenation) to achieve optimal yields.
1,2-Diazaspiro[4.5]decan-3-one primarily targets Receptor Interacting Protein Kinase 1 (RIPK1).
Relevant data regarding boiling points and melting points are often not available or vary based on purity levels.
1,2-Diazaspiro[4.5]decan-3-one has garnered interest in various scientific fields:
The synthesis of 1,2-diazaspiro[4.5]decan-3-one derivatives demands precise route planning to address the stereochemical complexity of the spirocyclic core. Multi-step sequences from commercial precursors remain the primary approach, with rigorous optimization required to achieve viable yields and purity.
Synthetic routes typically commence with N-protected piperidone derivatives or functionalized cyclohexanone precursors. A documented five-step synthesis begins with 4-piperidone hydrochloride monohydrate, proceeding through N-Boc protection, spirocyclization via alkylation with α,ω-dihaloalkanes, and late-stage introduction of the diazepanone moiety. Alternative routes utilize 1,5-dibromopentane for spiro-annulation, achieving ring closure through nucleophilic displacement. Yield optimization hinges on controlling stoichiometry and reaction temperature during cyclization steps, where excess dihaloalkane (≥1.8 eq.) and gradual addition protocols mitigate oligomerization [9].
Table 1: Representative Precursors and Intermediate Yields
Starting Material | Key Intermediate | Critical Step | Reported Yield Range |
---|---|---|---|
4-Piperidone hydrochloride | N-Boc-4-piperidone | Boc protection | 85-92% |
N-Boc-4-piperidone | 8-Benzyl-2,8-diazaspiro[4.5]decane | Spiroalkylation (1,5-dibromopentane) | 60-75% |
Ethyl acrylate + hydroxyurea | Tetrahydro-2H-1,3-oxazin-2-one | Michael addition/cyclization | 50-68% |
8-Benzyl-2,8-diazaspiro[4.5]decane | 1,2-Diazaspiro[4.5]decan-3-one | Carbonyl introduction/hydrogenolysis | 45-65% |
Cyclization constitutes the pivotal transformation for spiro-fused ring formation. Two dominant methodologies prevail:
Table 2: Cyclization Method Comparison
Method | Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Intramolecular N-alkylation | Dihaloalkane, K₂CO₃, DMF, 80°C | Broad precursor availability | Elimination byproducts (15-30%) |
Michael addition/cyclization | Ethyl acrylate, hydroxyurea, reflux, Dean-Stark | Higher yields, single-pot operation | Limited to specific nucleophiles |
Reductive amination | Dicarbonyls, NaBH₃CN, MeOH | Functional group tolerance | Poor stereocontrol |
Amine protection is essential during synthesis to prevent undesired side reactions. Tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are strategically employed:
Critical considerations include minimizing exposure to strong acids/bases during deprotection to prevent lactam hydrolysis and verifying complete Fmoc removal via LC-MS or TLC (disappearance of Fmoc UV absorbance at 301 nm).
Conventional thermal methods face challenges in energy efficiency and reaction times. Microwave irradiation significantly accelerates key transformations:
Final product isolation necessitates specialized techniques due to polar byproducts and residual solvents:
Table 3: Purification Performance Metrics
Method | Purity Achievable | Typical Recovery | Key Applications |
---|---|---|---|
Recrystallization (HCl salt) | >98% (HPLC) | 45-65% | Final hydrochloride salts |
Flash Chromatography | 95-98% (UV) | 70-85% | Free bases, Fmoc intermediates |
Acid-Base Extraction | 90-95% (crude) | >90% | Initial crude isolation |
Preparative HPLC | >99% | 50-75% | Analytical samples, SAR studies |
Yield optimization consistently demonstrates trade-offs between purity and recovery. Combining extraction with recrystallization or chromatography maximizes overall efficiency, particularly for derivatives requiring stringent purity for biological evaluation [5] [9].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7